1-(3-Fluoropyridin-4-YL)-2-methylpiperazine
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Overview
Description
1-(3-Fluoropyridin-4-YL)-2-methylpiperazine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of a fluorine atom in the pyridine ring imparts unique chemical and biological properties to the compound, making it a valuable entity in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
One common method includes the use of Selectfluor® as a fluorinating agent to introduce the fluorine atom into the pyridine ring . The subsequent reaction with 2-methylpiperazine under controlled conditions yields the desired compound. Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high yield and purity through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(3-Fluoropyridin-4-YL)-2-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Cyclization: Under specific conditions, the compound can participate in cyclization reactions to form fused heterocyclic systems.
Common reagents used in these reactions include strong bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the reaction conditions and the nature of the reagents used .
Scientific Research Applications
1-(3-Fluoropyridin-4-YL)-2-methylpiperazine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting central nervous system disorders and cancer.
Agrochemicals: The compound is utilized in the synthesis of herbicides and insecticides due to its biological activity.
Material Science: It is employed in the development of advanced materials, including polymers and coatings, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluoropyridin-4-YL)-2-methylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
1-(3-Fluoropyridin-4-YL)-2-methylpiperazine can be compared with other fluorinated pyridine derivatives and piperazine compounds:
3-Fluoropyridine: Similar in structure but lacks the piperazine moiety, resulting in different chemical and biological properties.
2-Methylpiperazine: Lacks the fluorinated pyridine ring, leading to variations in reactivity and applications.
Fluorinated Pyridines: A broader category that includes compounds with fluorine atoms at different positions on the pyridine ring, each exhibiting unique properties and applications.
The uniqueness of this compound lies in the combination of the fluorinated pyridine ring and the piperazine moiety, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H14FN3 |
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Molecular Weight |
195.24 g/mol |
IUPAC Name |
1-(3-fluoropyridin-4-yl)-2-methylpiperazine |
InChI |
InChI=1S/C10H14FN3/c1-8-6-13-4-5-14(8)10-2-3-12-7-9(10)11/h2-3,7-8,13H,4-6H2,1H3 |
InChI Key |
JCAZIUYBQKNTQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C2=C(C=NC=C2)F |
Origin of Product |
United States |
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